Hexanal phenylhydrazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

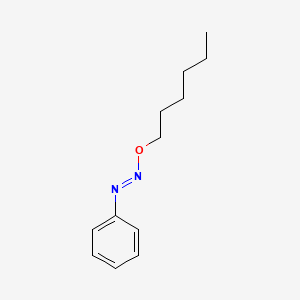

Hexanal phenylhydrazone, also known as this compound, is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Mechanism-Based Inactivation of Enzymes

One of the notable applications of hexanal phenylhydrazone is its role as a mechanism-based inactivator of soybean lipoxygenase 1. This enzyme is crucial in the metabolism of fatty acids, and its inhibition can lead to significant biochemical effects. This compound irreversibly inactivates soybean lipoxygenase 1 in the presence of dioxygen, showcasing its potential as a biochemical tool for studying lipid metabolism and related pathways .

Anticancer Activity

Research has indicated that this compound derivatives exhibit anticancer properties . Studies involving the synthesis of new compounds derived from phenyl hydrazine and various aromatic aldehydes have demonstrated their ability to inhibit the proliferation of cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells . The mechanism behind this activity often involves the interaction of these compounds with cellular targets, leading to programmed cell death or apoptosis.

Antifungal and Antimicrobial Properties

This compound has also been investigated for its antifungal and antimicrobial activities . Derivatives of phenylhydrazones have shown efficacy against various phytopathogenic fungi, such as Botrytis cinerea and Rhizoctonia solani. The structure-activity relationship studies suggest that specific substitutions on the phenyl ring enhance antifungal potency, making these compounds valuable in agricultural applications to combat crop diseases .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction between hexanal and phenylhydrazine, resulting in a compound characterized by its hydrazone functional group (-NH-N=CH-). Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds .

Potential in Drug Development

Given its diverse biological activities, this compound holds promise for further development as a therapeutic agent . Its ability to inhibit specific enzymes and its anticancer potential suggest avenues for drug discovery, particularly in designing new treatments for cancers or inflammatory diseases. Molecular modeling studies have indicated favorable interactions with target proteins, which could guide future modifications to enhance efficacy .

Summary Table of Applications

Propiedades

Número CAS |

6228-44-0 |

|---|---|

Fórmula molecular |

C12H18N2O |

Peso molecular |

206.28 g/mol |

Nombre IUPAC |

hexoxy(phenyl)diazene |

InChI |

InChI=1S/C12H18N2O/c1-2-3-4-8-11-15-14-13-12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3 |

Clave InChI |

FDQHWWGIEVQUAU-UHFFFAOYSA-N |

SMILES |

CCCCCCON=NC1=CC=CC=C1 |

SMILES canónico |

CCCCCCON=NC1=CC=CC=C1 |

Sinónimos |

hexanal phenylhydrazone hexanal phenylhydrazone, (E)-isomer hexanal phenylhydrazone, (Z)-isome |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.